3,4-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3,4-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the benzene ring, an ethoxy group attached to the benzothiazole moiety, and a benzamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety is synthesized by reacting 2-aminothiophenol with ethyl chloroformate under basic conditions to form 6-ethoxy-benzothiazole.
Chlorination of Benzene Ring: The benzene ring is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 3rd and 4th positions.
Coupling Reaction: The chlorinated benzene ring is then coupled with the benzothiazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions can facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered functional groups.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
3,4-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique chemical structure.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(benzothiazol-2-yl)-benzamide: Lacks the ethoxy group, which may affect its chemical properties and biological activity.
3,4-Dichloro-N-(6-methoxy-benzothiazol-2-yl)-benzamide: Contains a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.
3,4-Dichloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide: Has an acetamide group instead of a benzamide group, which can alter its pharmacokinetic properties.
Uniqueness
3,4-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both chlorine atoms and the ethoxy group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12Cl2N2O2S |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-2-22-10-4-6-13-14(8-10)23-16(19-13)20-15(21)9-3-5-11(17)12(18)7-9/h3-8H,2H2,1H3,(H,19,20,21) |
InChI Key |
ZHACXOYEAQBXJQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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